SETD7 is responsible for adding a methyl group to specific lysine residues on histone proteins, which play a crucial role in regulating gene expression. PFI-2 hydrochloride acts as a potent and selective inhibitor of SETD7 by binding to the enzyme's active site and preventing it from performing its methylation function. This specific binding is documented in research by Barsyte-Lovejoy et al. [].
PFI-2 hydrochloride's ability to modulate SETD7 activity has made it a valuable probe for investigating various biological processes, including:
PFI-2 hydrochloride is a chemical compound known for its role as a potent and selective inhibitor of the lysine methyltransferase SETD7. The systematic chemical name for this compound is 8-fluoro-1,2,3,4-tetrahydro-N-[(1R)-1-(4-fluorophenyl)ethyl]pyrrolo[1,2-a]quinazolin-4-amine hydrochloride. It has a molecular weight of 535.98 g/mol and the molecular formula C23H25F4N3O3S. This compound is notable for its high purity, typically exceeding 97% as determined by high-performance liquid chromatography .
The biological activity of PFI-2 hydrochloride is significant in the context of epigenetic regulation. It has been shown to inhibit SETD7 with an inhibitory constant (K_i) of approximately 0.33 nM and an IC50 value of 2 nM, indicating its potency and selectivity . The compound has been studied for its potential therapeutic effects in conditions such as chronic kidney disease and inflammation responses associated with renal fibrosis . Additionally, PFI-2 hydrochloride has been implicated in modulating cellular pathways related to cancer progression and other diseases influenced by epigenetic modifications.
The synthesis of PFI-2 hydrochloride involves several steps that typically include the formation of the core quinazolinone structure followed by functionalization to introduce the fluoro and tetrahydro groups. A common synthetic route may involve:
PFI-2 hydrochloride is primarily used in research settings focused on epigenetics, particularly in studies examining the role of lysine methylation in gene regulation. Its applications include:
Studies involving PFI-2 hydrochloride have demonstrated its ability to selectively inhibit SETD7 without significantly affecting other lysine methyltransferases. Interaction studies often utilize techniques such as surface plasmon resonance and enzyme kinetics to elucidate binding affinities and specificity . These studies are crucial for understanding how PFI-2 can be utilized therapeutically while minimizing off-target effects.
Several compounds share structural or functional similarities with PFI-2 hydrochloride, particularly within the class of lysine methyltransferase inhibitors. Notable examples include:
Compound Name | Chemical Structure Similarity | Unique Features |
---|---|---|
GSK-J4 | Similar core structure | Selectively inhibits JMJD3 |
EPZ015666 | Similar methyltransferase inhibition | Targets G9a and GLP |
ML324 | Related to histone modification | Selective for SETD8 |
PFI-2 hydrochloride stands out due to its specific inhibition profile towards SETD7, which is critical for understanding its unique role in epigenetic regulation compared to other compounds that may target different enzymes or pathways .
(R)-PFI-2 hydrochloride is a highly potent and selective inhibitor of the methyltransferase activity of SETD7, exhibiting an inhibitory concentration 50 (IC50) value of approximately 2 nanomolar. In contrast, its enantiomer, (S)-PFI-2 hydrochloride, demonstrates about 500-fold lower activity, with an IC50 around 1 micromolar in enzymatic assays. This remarkable difference in potency underscores the critical role of stereochemistry in the compound's biological activity [1] [2] [4] [5].
Enantiomer | IC50 (SETD7 inhibition) | Relative Activity |
---|---|---|
(R)-PFI-2 | 2 nM | 500-fold higher |
(S)-PFI-2 | 1 μM | Reference (1x) |
Due to its substantially lower activity, (S)-PFI-2 hydrochloride is commonly employed as a negative control in experimental studies involving (R)-PFI-2. This use allows researchers to discern specific effects attributable to the active enantiomer, ensuring experimental rigor and specificity in studies of SETD7 inhibition [4].
The molecular basis for the enantiomeric selectivity of PFI-2 hydrochloride lies in the differential binding interactions with the SETD7 enzyme. Structural and computational studies reveal that (R)-PFI-2 forms critical hydrogen bonds with key residues such as histidine 252, leucine 267, and glycine 336 within the SETD7 active site. These interactions stabilize the binding and contribute to high affinity. Conversely, (S)-PFI-2 lacks some of these direct hydrogen bonds and exhibits disrupted intramolecular π-π stacking, leading to a less favorable binding conformation [2] [3] [6].
Key residues contributing to binding differences include H252, D256, L267, Y335, G336, and H339. The van der Waals interactions, especially involving the trifluoromethyl moiety of (R)-PFI-2, are optimized in the (R)-enantiomer complex but absent or weaker in the (S)-enantiomer complex. This optimized shape complementarity and interaction network underpin the higher inhibitory potency of (R)-PFI-2 [3] [6].
Thermodynamic analyses using Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) calculations show that (R)-PFI-2 has a more favorable total binding free energy compared to (S)-PFI-2. The binding free energy (ΔG_bind) for (R)-PFI-2 is approximately −23.23 kcal/mol, whereas for (S)-PFI-2 it is −15.84 kcal/mol, reflecting stronger binding affinity for the (R)-enantiomer.
The thermodynamic contributions include:
These thermodynamic differences collectively explain the enhanced binding affinity and inhibitory potency of (R)-PFI-2 over (S)-PFI-2 [2] [3] [6].
Computational studies combining molecular dynamics simulations, MM/GBSA free energy calculations, residue interaction network (RIN) analysis, and adaptive biasing force (ABF) simulations have been employed to elucidate the binding differences between the PFI-2 enantiomers.
These computational insights provide a comprehensive understanding of the stereochemical effects on the binding affinity, thermodynamics, and kinetics of PFI-2 hydrochloride enantiomers with SETD7, informing the design of more potent and selective inhibitors.